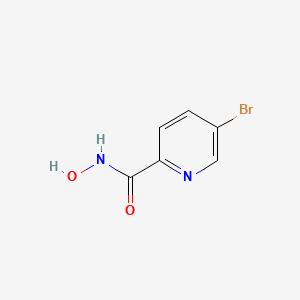

5-bromo-N-hydroxypyridine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

5-bromo-N-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10) |

InChI Key |

OUJLLBUAKZPKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo N Hydroxypyridine 2 Carboxamide and Its Precursors

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 5-bromo-N-hydroxypyridine-2-carboxamide identifies the most logical disconnection at the amide bond. This C-N bond cleavage simplifies the target molecule into two key synthons: an activated form of 5-bromopicolinic acid and hydroxylamine (B1172632) (or a protected equivalent). acs.orgwordpress.com This approach is the most common and intuitive strategy for preparing hydroxamic acids. acs.org

The primary precursor, 5-bromopicolinic acid, can be further disconnected. A common synthetic route for substituted picolinic acids involves the oxidation of a corresponding 2-methylpyridine (B31789) derivative. chemicalbook.com Therefore, the retrosynthesis leads back to 5-bromo-2-methylpyridine (B113479) as a readily accessible starting material. This multi-step approach allows for controlled synthesis and purification of intermediates, ensuring the final product's high purity.

Precursor Synthesis Pathways

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This involves the synthesis of the brominated pyridine (B92270) carboxylic acid core and the careful selection of reagents for forming the hydroxamic acid moiety.

5-Bromopicolinic acid is a central intermediate in the synthesis of the target molecule. A well-established method for its preparation is the oxidation of 5-bromo-2-methylpyridine. chemicalbook.com This reaction typically employs a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution. The reaction proceeds by heating the mixture to facilitate the oxidation of the methyl group to a carboxylic acid. chemicalbook.com Following the reaction, the product is isolated by filtration and acidification of the filtrate to precipitate the carboxylic acid. chemicalbook.com

Table 1: Synthesis of 5-Bromopicolinic Acid via Oxidation

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

| 5-Bromo-2-methylpyridine | Potassium Permanganate (KMnO₄) | Water | Heated to 80°C, 3-4 hours | 39% | chemicalbook.com |

An alternative precursor strategy involves creating an ester derivative, such as methyl 5-bromopicolinate, directly from the acid. This can be achieved through standard esterification methods, for example, by reacting 5-bromopicolinic acid with methanol (B129727) in the presence of an acid catalyst. Esters are often used in subsequent reactions as they are less reactive than acid chlorides but more susceptible to nucleophilic attack by hydroxylamine than the corresponding carboxylic acid. acs.orgnih.gov

The formation of the N-hydroxyamide (hydroxamic acid) linkage is the critical step in the synthesis. This transformation involves the reaction of a carboxylic acid derivative with hydroxylamine. wordpress.com The most direct method is the coupling of the carboxylic acid with hydroxylamine, but this requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. tandfonline.comnih.gov

A significant challenge in using unprotected hydroxylamine is the potential for side reactions, particularly the formation of N,O-diacylhydroxylamine by-products. tandfonline.com To circumvent this, O-protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or O-benzylhydroxylamine, are frequently used. nih.govnih.gov These protected reagents ensure that acylation occurs exclusively on the nitrogen atom. The protecting group is then removed in a subsequent step, such as acid hydrolysis for the tetrahydropyranyl group or catalytic hydrogenation for the benzyl (B1604629) group, to yield the final hydroxamic acid. nih.gov

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the final coupling step, converting 5-bromopicolinic acid or its derivatives into the target N-hydroxyamide in a single, efficient transformation.

The direct amidation of 5-bromopicolinic acid with hydroxylamine can be accomplished using various modern synthetic methods. One operationally simple approach involves activating the carboxylic acid with N,N'-carbonyldiimidazole (CDI). The resulting acylimidazole intermediate readily reacts with hydroxylamine hydrochloride (either solid or in an aqueous solution) to form the desired hydroxamic acid in good yield. tandfonline.com This method is advantageous as the by-products are water-soluble and easily removed during workup. tandfonline.com

Alternatively, the synthesis can proceed via an ester intermediate. Methyl or ethyl 5-bromopicolinate can be reacted with an aqueous solution of hydroxylamine in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.gov While effective, this method can sometimes lead to the hydrolysis of the ester back to the carboxylic acid as a competing side reaction. nih.gov

A wide array of coupling reagents, many borrowed from peptide synthesis, are available to facilitate the formation of the N-hydroxyamide bond between 5-bromopicolinic acid and hydroxylamine. google.com These reagents activate the carboxylic acid in situ, allowing for a mild and efficient reaction. The choice of reagent can influence reaction times, yields, and the need for purification.

Common classes of coupling agents include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or diisopropylcarbodiimide (DIC) are frequently used, often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govnih.gov

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and are effective in forming amide bonds with hindered substrates. nih.govgoogle.com

Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are also highly efficient activators for this transformation. nih.govgoogle.com

Other Reagents: 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) and various chloroformates (e.g., ethyl chloroformate) are also effective activators for hydroxamic acid synthesis. nih.govorganic-chemistry.org

Table 2: Common Coupling Reagents for Hydroxamic Acid Synthesis

| Reagent Class | Example Reagent(s) | Additive (if common) | General Application | Reference(s) |

| Carbodiimides | EDCI, DIC | HOBt | Standard, widely used method for amide bond formation. | nih.govnih.govgoogle.com |

| Phosphonium Salts | PyBOP | None | Highly reactive, good for sterically demanding substrates. | nih.govgoogle.com |

| Uronium Salts | HATU, HBTU | None | Very efficient, commonly used in solid-phase and solution-phase synthesis. | nih.govgoogle.com |

| Imidazolium | CDI | None | Simple workup, water-soluble by-products. | tandfonline.com |

| Phosphonic Anhydrides | T3P | None | Effective promoter, can be accelerated with ultrasonication. | organic-chemistry.org |

| Chloroformates | Ethyl Chloroformate | Base (e.g., N-Methylmorpholine) | Forms a mixed anhydride intermediate for reaction with hydroxylamine. | nih.gov |

Catalytic Approaches in Synthesis

The synthesis of this compound and its precursors is greatly enhanced by catalytic methods, which offer improvements in efficiency, selectivity, and sustainability over stoichiometric approaches. Both transition metal-mediated transformations and organocatalytic methods have emerged as powerful tools in the construction of the core pyridine-2-carboxamide scaffold and the introduction of its key functional groups.

Transition Metal-Mediated Transformations

Transition metal catalysis is pivotal in the synthesis of pyridine derivatives, offering efficient pathways for C-N bond formation (amidation) and C-H functionalization. rsc.orgibs.re.kr Catalysts based on palladium, copper, and rhodium are particularly prominent in these transformations. utexas.edunih.gov

The final step in synthesizing this compound often involves the coupling of a 5-bromopicolinic acid derivative with hydroxylamine. Transition metal catalysts can facilitate this amidation under milder conditions and with greater functional group tolerance compared to traditional coupling reagents. For instance, palladium-catalyzed carbonylation and amidation sequences can be employed to build the carboxamide group directly onto a functionalized pyridine ring.

Key research findings indicate that the choice of ligand is crucial for achieving high yields and selectivity in these coupling reactions. For example, in analogous palladium-catalyzed amidation reactions, ligands such as Josiphos or Xantphos have been shown to be effective. Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative, cost-effective method for forming the amide bond. nih.gov

| Catalyst System | Substrates | Reaction Type | Key Advantages | Reference Example |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl Halide, Amine, CO | Carbonylative Amination | High atom economy, direct synthesis from aryl halides. | Palladium-catalyzed four-component coupling. utexas.edu |

| CuI / Ligand | Aryl Halide, Amide | Ullmann Condensation | Cost-effective, good for N-arylation. | Copper-catalyzed C-H functionalization/C-N bond formation. nih.gov |

| Rh(III) Complexes | Amidine, Alkyne | [5+1] Annulation | Rapid construction of N-heterocycles. | Rhodium-catalyzed cascade annulations of amidines. nih.gov |

Furthermore, transition metal catalysts are instrumental in the regioselective halogenation of the pyridine ring, a critical step for introducing the bromo-substituent at the 5-position. Palladium-catalyzed C-H activation offers a direct method for halogenation, avoiding the need for pre-functionalized substrates.

Organocatalytic Methods

Organocatalysis has gained traction as a sustainable and metal-free alternative for synthesizing amides and hydroxamic acids. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have been identified as particularly effective catalysts for the direct amidation of aldehydes. organic-chemistry.org While not directly applied to the synthesis of the target molecule in the provided literature, this methodology could be adapted. For instance, an NHC could catalyze the reaction between 5-bromopicolinaldehyde and a suitable hydroxylamine derivative.

Another relevant organocatalytic approach involves the use of chiral hydroxamic acids themselves as ligands or catalysts in asymmetric synthesis, highlighting their versatility in chemical transformations. acs.org Biocatalysis, using enzymes like transketolase, has also been explored for the synthesis of N-aryl hydroxamic acids from nitrosoarenes, demonstrating a novel C-N bond formation strategy. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is becoming increasingly important in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates to minimize environmental impact and enhance safety and efficiency. acs.org For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green chemistry encourages the use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, and the minimization of solvent use altogether. citedrive.comresearchgate.net Recent trends in pyridine derivative synthesis include microwave-assisted synthesis in green solvents like ethanol, which can lead to shorter reaction times, higher yields, and purer products. nih.govresearchgate.net Mechanochemical synthesis, which involves reactions in the absence of bulk solvents (ball-milling), is another promising green approach that has been successfully applied to the synthesis of N-aryl amides. researchgate.net

| Technique | Solvent Example | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Ethanol | Reduced reaction times, increased yields, energy efficiency. | nih.gov |

| Mechanochemistry (Ball-Milling) | Solvent-free | Minimal waste, rapid, applicable to scalable synthesis. | researchgate.net |

| One-Pot Multicomponent Reactions | Environmentally friendly solvents | High atom economy, reduced workup steps. | researchgate.net |

Stereochemical Control and Regioselectivity in Analogous Syntheses

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its more complex, chiral analogs which may have pharmaceutical applications. Regioselectivity is of direct importance for the correct placement of the bromine atom on the pyridine ring.

Stereochemical Control: In the synthesis of chiral pyridine derivatives, asymmetric catalysis is essential. Chiral ligands complexed with transition metals can induce enantioselectivity in reactions such as C-H activation or cross-coupling. acs.org For example, chiral bis-hydroxamic acids have been developed as effective ligands in metal-catalyzed asymmetric epoxidation reactions, demonstrating the potential for creating stereocenters in molecules containing a hydroxamic acid moiety. acs.org

Regioselectivity: The regioselective functionalization of the pyridine ring is a significant synthetic challenge. The synthesis of the target compound requires the specific introduction of a bromine atom at the C5-position and the carboxamide group at the C2-position.

Bromination: Direct bromination of pyridine can lead to a mixture of products. However, by converting the pyridine to its N-oxide, the electronic properties of the ring are altered, directing electrophilic substitution primarily to the C2 and C4 positions. researchgate.net Subsequent removal of the N-oxide group yields the desired substituted pyridine. Baran et al. have developed a method for regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride and tetrabutylammonium (B224687) bromide, avoiding harsh reagents. tcichemicals.com

Functionalization at C2: The introduction of the carboxamide group at the C2-position can be achieved from precursors like 2-picolinic acid or 2-cyanopyridine. Biocatalytic methods have also shown promise for highly regioselective hydroxylations of pyridine carboxylic acids at the C2 position, which could be a starting point for further functionalization. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Bromo N Hydroxypyridine 2 Carboxamide

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 5-bromo-N-hydroxypyridine-2-carboxamide is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the bromine atom and the N-hydroxy-carboxamide group further modulates this reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) reactions on pyridine rings are generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The existing substituents on this compound, the bromine atom and the N-hydroxy-carboxamide group, are both electron-withdrawing, further deactivating the ring.

However, under forcing conditions, electrophilic substitution may be possible. The directing effects of the substituents would guide the position of incoming electrophiles. The N-hydroxy-carboxamide group at position 2 would primarily direct electrophiles to the 4- and 6-positions, while the bromine at position 5 would direct to the 3- and 6-positions. Therefore, any potential electrophilic substitution would likely occur at the C-3 or C-6 positions, with the precise outcome depending on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.org

Nucleophilic Aromatic Substitution at the Bromine Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. In this compound, the bromine atom at the C-5 position is a potential leaving group. The pyridine nitrogen and the carboxamide group contribute to the activation of the ring for nucleophilic attack.

Nucleophilic displacement of the bromine atom can be achieved with a variety of nucleophiles, such as amines, alkoxides, and thiolates. These reactions typically proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could also be employed to replace the bromine atom with a wide range of substituents.

Transformations Involving the N-Hydroxy Amide Functionality

The N-hydroxy amide group is a versatile functional handle that can undergo a variety of chemical transformations, providing a route to a diverse range of derivatives.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the N-hydroxy amide is nucleophilic and can readily undergo alkylation and acylation reactions.

O-Alkylation: Treatment of this compound with alkylating agents such as alkyl halides or sulfates in the presence of a base leads to the formation of the corresponding O-alkyl derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing potential side reactions, such as N-alkylation.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | DMF | 5-bromo-N-methoxypyridine-2-carboxamide |

| Ethyl Bromide | Potassium Carbonate | Acetone | 5-bromo-N-ethoxypyridine-2-carboxamide |

| Benzyl (B1604629) Chloride | Triethylamine | Dichloromethane | 5-bromo-N-(benzyloxy)pyridine-2-carboxamide |

| This table presents hypothetical O-alkylation reactions based on general principles of N-hydroxy amide reactivity. |

O-Acylation: Similarly, O-acylation can be achieved by reacting the N-hydroxy amide with acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine. This reaction yields O-acyl derivatives, which can serve as activated esters or protecting groups.

Dehydration and Cyclization Reactions

The N-hydroxy amide functionality can participate in dehydration and subsequent cyclization reactions to form various heterocyclic systems. Under dehydrating conditions, often involving treatment with reagents like phosphorus oxychloride or triflic anhydride (B1165640), the N-hydroxy amide can be converted to a reactive nitrilium ion intermediate. This intermediate can then be trapped intramolecularly by a suitable nucleophile to afford a cyclized product. The specific outcome of such reactions would depend on the reaction conditions and the presence of other functional groups within the molecule.

Modifications at the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group in this compound is generally less nucleophilic than the oxygen of the N-hydroxy group due to the delocalization of its lone pair into the adjacent carbonyl group. However, under certain conditions, modifications at this position are possible. For instance, deprotonation with a strong base could generate an amide anion, which could then react with electrophiles. Additionally, reactions that involve the transformation of the entire carboxamide group, such as reduction to an amine or dehydration to a nitrile, could be explored, although these would likely require harsh conditions that might also affect the other functional groups present in the molecule.

N-Alkylation and N-Acylation Reactions

The N-hydroxyamide functionality of this compound is a key site for derivatization through N-alkylation and N-acylation. These reactions typically proceed at the oxygen atom of the hydroxylamine (B1172632) group, which is the more nucleophilic site.

N-Alkylation involves the reaction of the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide. This results in the formation of an O-alkylated product.

N-Acylation occurs when the compound is treated with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine. The reaction leads to the formation of an O-acyl derivative, which can serve as a prodrug form or modify the compound's chelating properties.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | 5-bromo-N-methoxypyridine-2-carboxamide |

| N-Acylation | Acetyl chloride (CH₃COCl) | O-acetyl-5-bromo-N-hydroxypyridine-2-carboxamide |

Formation of Chelate Complexes

The N-hydroxypyridine-2-carboxamide scaffold is a classic bidentate chelating ligand. The oxygen atom of the deprotonated hydroxylamine and the oxygen atom of the carbonyl group can coordinate to a metal ion, forming a stable five-membered ring. This high affinity for metal ions is a defining characteristic of this class of compounds.

The presence of the pyridine ring nitrogen also allows for potential tridentate chelation, depending on the metal ion and the conformation of the molecule. This compound is expected to form stable complexes with a variety of metal ions, including iron(III), copper(II), and zinc(II). The formation of these complexes can be observed through techniques such as UV-Vis spectroscopy, where a color change often accompanies coordination.

| Metal Ion | Potential Coordination Sites | Complex Geometry |

| Fe(III) | Hydroxamate O, Carbonyl O | Octahedral |

| Cu(II) | Hydroxamate O, Carbonyl O, Pyridine N | Square Planar/Distorted Octahedral |

| Zn(II) | Hydroxamate O, Carbonyl O | Tetrahedral |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org In the case of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids or esters. This reaction allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring. The general mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-phenyl-N-hydroxypyridine-2-carboxamide |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(4-methylphenyl)-N-hydroxypyridine-2-carboxamide |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | CsF | 5-vinyl-N-hydroxypyridine-2-carboxamide |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgacsgcipr.org This reaction can be applied to this compound to introduce primary or secondary amines at the 5-position. The choice of phosphine ligand for the palladium catalyst is crucial for the success of this reaction. youtube.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

| Amine | Catalyst | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 5-morpholino-N-hydroxypyridine-2-carboxamide |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 5-(phenylamino)-N-hydroxypyridine-2-carboxamide |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | 5-(benzylamino)-N-hydroxypyridine-2-carboxamide |

The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org Applying this to this compound allows for the introduction of an alkynyl group at the 5-position, which can be a valuable synthetic intermediate for further transformations.

| Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 5-(phenylethynyl)-N-hydroxypyridine-2-carboxamide |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 5-((trimethylsilyl)ethynyl)-N-hydroxypyridine-2-carboxamide |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Piperidine | 5-(3-hydroxyprop-1-yn-1-yl)-N-hydroxypyridine-2-carboxamide |

Heterocyclic Ring Formation and Annulation Strategies

The functional groups of this compound and its derivatives can be utilized in intramolecular reactions to construct new heterocyclic rings. Annulation strategies can lead to the formation of fused bicyclic systems, which are of interest in medicinal chemistry.

For example, a derivative where the 5-position is substituted with a group containing a nucleophile could undergo intramolecular cyclization onto the pyridine ring or the carboxamide side chain. If the 5-position is functionalized with an amino group via Buchwald-Hartwig amination, subsequent reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine ring. Similarly, an alkynyl group introduced via Sonogashira coupling could undergo an intramolecular cyclization to form a furo[2,3-b]pyridine or a related heterocyclic system.

| Starting Derivative | Reaction Condition | Fused Heterocycle |

| 5-amino-N-hydroxypyridine-2-carboxamide | Reaction with diethyl malonate | Pyrido[5,4-d]pyrimidine derivative |

| 5-(2-aminophenyl)-N-hydroxypyridine-2-carboxamide | Diazotization followed by cyclization | Dibenzo[b,d]pyridine derivative |

| 5-ethynyl-N-hydroxypyridine-2-carboxamide | Gold-catalyzed hydration/cyclization | Furo[2,3-b]pyridine derivative |

Mechanistic Investigations of Biological Activities Mediated by 5 Bromo N Hydroxypyridine 2 Carboxamide Derivatives

Enzyme Inhibition Mechanism of Action Studies

The biological activities of 5-bromo-N-hydroxypyridine-2-carboxamide derivatives are predominantly attributed to their ability to inhibit specific enzymes. The following sections delve into the molecular mechanisms governing these inhibitory actions.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, thereby repressing gene transcription. The N-hydroxypyridine-2-carboxamide core of the derivatives is structurally analogous to other known HDAC inhibitors that feature a zinc-binding group.

The primary mechanism of HDAC inhibition by these derivatives involves the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs. This zinc ion is essential for the catalytic activity of the enzyme, specifically for activating a water molecule that hydrolyzes the acetyl-lysine substrate. The N-hydroxy-carboxamide moiety of the inhibitor coordinates with the zinc ion in a bidentate fashion, effectively blocking the substrate-binding site and rendering the enzyme inactive. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcription of previously silenced genes, including tumor suppressor genes.

Studies on related salicylamide (B354443) derivatives have shown selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3). For instance, a synthesized salicylamide-based compound exhibited the following inhibitory concentrations:

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

| Salicylamide Derivative | 22.2 | 27.3 | 7.9 |

This table is interactive. You can sort and filter the data.

This selective inhibition leads to a dose-dependent increase in the acetylation of Histone H3, a known substrate of HDAC1, with less effect on α-tubulin, a substrate of HDAC6.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer metastasis and arthritis.

Similar to their action on HDACs, the N-hydroxypyridine-2-carboxamide derivatives function as MMP inhibitors primarily through chelation of the catalytic zinc ion in the MMP active site. The hydroxamic acid-like group forms a stable complex with the Zn²⁺, preventing it from participating in the hydrolysis of peptide bonds in the substrate proteins. The specificity of these inhibitors for different MMP isoforms can be modulated by altering the substituents on the pyridine (B92270) ring, which interact with the various sub-pockets (S1', S2', etc.) of the enzyme's active site.

Research on hydroxypyrone-based MMP inhibitors, which share a similar zinc-binding pharmacophore, has demonstrated potent and selective inhibition of various MMPs. For example, a series of α- or β-arylsulfone-based inhibitors containing a 6-hydroxymethyl-4-pyridone zinc-binding group showed significant activity against several MMPs.

| Compound | MMP-2 IC₅₀ (nM) | MMP-3 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |

| Hydroxypyridone Derivative 281 | 5.0 | 56.5 | 2.4 | 2.5 |

| Hydroxypyridone Derivative 282 | - | - | - | - |

| Hydroxypyridone Derivative 283 | - | - | - | - |

This table is interactive. You can sort and filter the data. Note: Specific IC₅₀ values for derivatives 282 and 283 were not provided in the source material but were noted as potent inhibitors.

Topoisomerases are essential enzymes that manage the topological states of DNA, playing critical roles in DNA replication, transcription, and repair. Topoisomerase inhibitors can act by either preventing the enzyme from binding to DNA or by stabilizing the transient enzyme-DNA cleavage complex, leading to DNA strand breaks.

While direct studies on this compound as a topoisomerase inhibitor are limited, research on structurally related compounds, such as 5-bromo-terbenzimidazoles, provides insights into potential mechanisms. These compounds act as topoisomerase I poisons. The proposed pathway involves the intercalation of the planar aromatic core of the molecule between DNA base pairs. This binding stabilizes the covalent complex formed between topoisomerase I and DNA, where the enzyme has introduced a single-strand nick. By preventing the re-ligation of the DNA strand, the inhibitor traps the enzyme on the DNA, leading to the accumulation of single-strand breaks. These breaks can be converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis. The presence of the lipophilic 5-bromo substituent has been correlated with enhanced cytotoxicity in these classes of compounds.

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This pathway is crucial for the proliferation of cells, particularly lymphocytes and cancer cells, making IMPDH an attractive target for immunosuppressive and anticancer drugs.

The general mechanism of IMPDH inhibitors involves the disruption of this crucial metabolic step. By inhibiting IMPDH, these compounds lead to the depletion of the guanine nucleotide pool (GMP, GDP, and GTP). nih.gov This has several downstream consequences:

Interruption of DNA and RNA synthesis: Guanine nucleotides are essential building blocks for nucleic acids. Their depletion halts cell proliferation. mostwiedzy.pl

Decline in intracellular signaling: GTP is a critical energy source and a key component of G-protein signaling pathways. mostwiedzy.pl

Induction of apoptosis: In many cancer cell lines and activated lymphocytes, the depletion of guanine nucleotides triggers programmed cell death. mostwiedzy.pl

While specific mechanistic studies on this compound derivatives as IMPDH inhibitors are not extensively detailed in the available literature, their potential to act as inhibitors could be explored based on their structural features. Known IMPDH inhibitors exhibit a wide range of structural diversity.

| Inhibitor Class | Example | General Mechanism |

| Purine Nucleoside Analogs | Ribavirin | Competitive inhibition at the IMP binding site. |

| Non-nucleoside, Non-competitive | Mycophenolic Acid (MPA) | Binds to a site distinct from the substrate or cofactor binding sites, inducing a conformational change. |

| NAD Analogues | Tiazofurin | Metabolized to an analogue of NAD⁺ which then inhibits the enzyme. |

This table is interactive. You can sort and filter the data.

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).

Derivatives of N-hydroxypyridine-2-carboxamide, particularly those classified as "type B hydroxamic acids," have been investigated as dual inhibitors of COX-2 and 5-lipoxygenase. The mechanism of COX inhibition by these compounds is believed to involve their entry into the hydrophobic channel of the COX active site. Inside the active site, they can interact with key residues, such as Ser-530 and Tyr-385, which are crucial for the catalytic activity. The hydroxamic acid moiety may also play a role in chelating the heme iron at the peroxidase active site of the enzyme, although the primary mode of action for many NSAIDs is the blockage of the cyclooxygenase channel. The selectivity for COX-2 over COX-1 is often achieved by designing bulkier molecules that can be accommodated in the larger active site of COX-2 but are sterically hindered from entering the narrower active site of COX-1.

Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators of inflammation. 5-lipoxygenase (5-LOX) is a key enzyme in the synthesis of leukotrienes, which are potent pro-inflammatory molecules.

The N-hydroxypyridine-2-carboxamide derivatives, particularly the "type B hydroxamic acids," have shown potent 5-LOX inhibitory activity. The proposed mechanism of action involves the chelation of the non-heme iron atom in the active site of the 5-LOX enzyme. This iron atom is essential for the catalytic cycle, as it facilitates the abstraction of a hydrogen atom from arachidonic acid, the initial step in the lipoxygenation reaction. By binding to the iron, the inhibitor prevents the substrate from accessing the active site and blocks the catalytic process.

Studies on dual COX-2 and 5-LOX inhibitors with a hydroxamic acid-like structure have reported the following inhibitory activities:

| Compound | 5-LOX IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Type B Hydroxamic Acid Derivative 11 | 1.04 ± 0.22 | 36.18 ± 3.08 |

| Type B Hydroxamic Acid Derivative 12 | 1.29 ± 0.10 | 83.42 ± 4.37 |

This table is interactive. You can sort and filter the data.

These findings indicate that derivatives of this compound hold significant potential as multi-target enzyme inhibitors, with their mechanisms of action primarily revolving around the chelation of essential metal ions in the active sites of these enzymes.

Receptor-Ligand Binding Mechanism Studies

The biological effects of a compound are often initiated by its binding to a specific receptor. For this compound derivatives, the nature of these interactions is a key area of investigation. The carboxamide group is known to be a crucial pharmacophore in many drug molecules, capable of forming hydrogen bonds with receptor sites. The presence of the N-hydroxy group introduces an additional hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity.

Computational docking studies on related pyridine carboxamide derivatives have provided insights into their potential binding modes. For instance, studies on other carboxamide-containing compounds have shown that the carboxamide moiety can form critical hydrogen bonds with amino acid residues such as histidine and phenylalanine within the active sites of enzymes. While specific experimental binding data for this compound is not extensively available in the public domain, it is plausible that the N-hydroxypyridine-2-carboxamide scaffold can engage in similar interactions.

A theoretical docking study of a related compound, 2-Amino-3-bromo-5-nitropyridine, with the protein Dihydrofolate synthase inhibitor (5FCT) predicted a minimum binding energy of -5.9 kcal/mol, indicating a favorable interaction. nih.gov This suggests that bromo-pyridine scaffolds can effectively bind to protein targets. The N-hydroxypyridine-2-carboxamide moiety would likely further enhance such interactions through its hydrogen bonding capabilities.

Table 1: Potential Receptor-Ligand Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Residues (Hypothetical) |

| N-hydroxy-carboxamide | Hydrogen Bonding | His, Phe, Ser, Gly |

| Pyridine Nitrogen | Hydrogen Bonding, Metal Coordination | Asp, Glu, Metal ions (e.g., Zn²⁺) |

| 5-Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Leu, Val, Ile |

This interactive table summarizes the potential interactions based on the functional groups present in the molecule and general principles of receptor-ligand binding.

Modulation of Cellular Signaling Pathways

Once a ligand binds to its receptor, it can trigger a cascade of intracellular events known as cellular signaling pathways. The modulation of these pathways ultimately leads to the observed biological effect. While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, the activities of related compounds offer valuable clues.

Pyridine derivatives have been shown to influence a variety of signaling pathways involved in cell proliferation, inflammation, and apoptosis. For example, some pyridine carboxamides have been investigated for their ability to regulate angiogenesis signaling pathways. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of this process is a key strategy in cancer therapy. It is conceivable that this compound derivatives could exert anti-cancer effects by interfering with signaling molecules involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and its receptors.

Furthermore, the N-hydroxy-carboxamide moiety is a known zinc-binding group. Zinc ions are essential cofactors for many enzymes and transcription factors, and their intracellular concentration is tightly regulated. Compounds that can chelate or otherwise interact with zinc may disrupt the function of zinc-dependent proteins, thereby affecting downstream signaling pathways. For instance, 1-Hydroxypyridine-2-thione zinc salt has been shown to increase intracellular zinc levels, which can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately triggering cell death pathways like mitophagy. researchgate.net

The structure-activity relationship (SAR) of pyridine derivatives suggests that substitutions on the pyridine ring can significantly impact their biological activity. Studies on various pyridine derivatives have shown that the presence and position of substituents like halogens can influence their antiproliferative activity. nih.gov This suggests that the 5-bromo substitution in the title compound is likely to be a key determinant of its activity profile, potentially by influencing its interaction with specific signaling proteins.

Structure-Based Drug Design (SBDD) Insights into Target Interactions

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. While specific SBDD studies focused on this compound are not widely reported, the principles of SBDD can be applied to hypothesize its interactions with potential targets.

The crystal structure of related N'-Hydroxypyridine-2-carboximidamide reveals an almost planar molecule that forms strong intermolecular hydrogen bonds. researchgate.net This planarity and hydrogen bonding capacity are important features for fitting into the binding pockets of target proteins. The carboxamide group, in particular, has been shown in other contexts to be crucial for activity, contributing significantly to binding through hydrogen bonds. researchgate.net

Computational modeling and docking simulations can provide valuable insights in the absence of experimental structural data. By docking this compound into the active sites of known drug targets, it is possible to predict its binding orientation and identify key interactions. For example, docking studies with carboxamide-linked pyridopyrrolopyrimidines against the main protease of SARS-CoV-2 (Mpro) have demonstrated the importance of the carboxamide group in forming hydrogen bonds with crucial amino acid residues like His163 and Phe140. nih.govrsc.org

The SAR of related compounds provides further guidance for SBDD. For instance, in a series of phenylpyridine carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to be critical for their cytotoxic activity. nih.gov This highlights the importance of exploring different substitutions on the pyridine ring of this compound to optimize its interactions with a given target. The 5-bromo substituent, for example, could be varied to other halogens or small alkyl groups to probe the steric and electronic requirements of the binding pocket.

Table 2: Key Structural Features and Their Potential Roles in Target Interaction

| Structural Feature | Potential Role in Target Interaction |

| N-hydroxy-carboxamide moiety | Primary hydrogen bond donor/acceptor, metal chelation |

| Planar pyridine ring | Pi-stacking interactions with aromatic residues, scaffold for substituents |

| 5-Bromo substituent | Halogen bonding, hydrophobic interactions, modulation of electronics |

This interactive table outlines the key structural features of the molecule and their hypothesized roles in interacting with biological targets, providing a framework for future SBDD efforts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Substitution on Activity and Selectivity

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring significantly influences the electronic properties and steric profile of 5-bromo-N-hydroxypyridine-2-carboxamide, which in turn can modulate its biological activity and selectivity. Halogen atoms, like bromine, are known to participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.

The bromine atom is an electron-withdrawing group, which reduces the electron density of the pyridine ring. This electronic perturbation can affect the molecule's interaction with its biological target. For instance, in a series of pyridine carbothioamides and carboxamides, the presence of an electron-withdrawing substituent like bromine at the ortho position was shown to be important for selective inhibition against urease. mdpi.com While this is a different position and scaffold, it highlights the critical role of halogen substitution. The introduction of a bromine atom can also alter the lipophilicity of the molecule, which can impact its ability to cross cell membranes and access its target.

In some contexts, however, the substitution of a bromo group for other moieties can lead to a loss of activity. For example, in one study on anti-inflammatory compounds, analogs with bromo and chloro substituents showed no activity compared to a methoxy-substituted counterpart, indicating that the specific electronic and steric properties of the halogen were not favorable for that particular target. researchgate.net The precise impact of the 5-bromo substitution is therefore highly dependent on the specific topology and electrostatic environment of the target's binding site.

Table 1: Influence of Substituents on Pyridine Derivatives' Activity (Illustrative Examples)

| Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Pyridine Carboxamides | Bromine | Ortho | Selective inhibition of urease | mdpi.com |

| 3-Thiazolyl Coumarins | Bromine/Chlorine | Meta | No anti-inflammatory activity observed | researchgate.net |

| Imidazo[4,5-b]pyridines | Bromine | Pyridine Nuclei | Moderate activity against E. coli | mdpi.com |

Role of the N-Hydroxy Amide Moiety in Biological Recognition

The N-hydroxy amide group, also known as a hydroxamic acid, is a critical functional group for the biological activity of this compound. This moiety is a well-established zinc-binding group (ZBG) and is a key feature in many inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govacs.org

The hydroxamic acid functional group can coordinate with metal ions, particularly Zn(II), found in the active sites of these enzymes. acs.org It typically acts as a bidentate ligand, chelating the zinc ion through its carbonyl and hydroxyl oxygen atoms. acs.org This strong interaction can block the active site of the enzyme, preventing it from binding to its natural substrate and thereby inhibiting its catalytic activity. The ability of hydroxamic acids to chelate metal ions is a primary mechanism of their biological action. acs.org

Furthermore, the N-hydroxy amide moiety can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site. The -NH and -OH groups can act as both hydrogen bond donors and acceptors, further stabilizing the ligand-target complex. In aqueous solution, hydroxamic acids exist in both cis and trans conformations, with the interconversion to the cis form often occurring during metal chelation. acs.org

Influence of Pyridine Nitrogen Basicity on Ligand-Target Interactions

The basicity of the pyridine nitrogen atom is a key determinant in how this compound interacts with its biological targets. The pKa of unsubstituted pyridine is approximately 5.3. libretexts.org However, the introduction of the electron-withdrawing bromine atom at the 5-position and the carboxamide group at the 2-position is expected to decrease the basicity of the pyridine nitrogen. researchgate.net This reduction in basicity means the nitrogen is less likely to be protonated at physiological pH.

This modulation of pKa is crucial for ligand-target interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, and its ability to form this bond is influenced by its basicity. acs.org A lower basicity might weaken certain hydrogen bonds but could be favorable for fitting into specific hydrophobic pockets or avoiding unfavorable electrostatic interactions. Studies on Pd(II) complexes with substituted pyridines have shown that changes in the ligand's basicity, driven by electron-withdrawing or -donating groups, result in significant changes in the physicochemical properties of the coordination compounds. acs.org Similarly, the position of the nitrogen atom within the pyridine ring has been shown to be critical in dictating the topology and dimensionality of supramolecular assemblies, underlining its importance in directing molecular interactions. nih.gov

Table 2: Approximate pKa Values of Pyridine and Related Compounds

| Compound | Approximate pKa of Conjugate Acid | Key Feature | Reference |

|---|---|---|---|

| Amine (aliphatic) | ~10 | Sp3 nitrogen | libretexts.org |

| Pyridine | 5.3 | Aromatic, sp2 nitrogen | libretexts.org |

| Imine | 5-7 | sp2 nitrogen, double bond to C | libretexts.org |

| 2-Chloropyridine | 0.61 | Electron-withdrawing group | researchgate.net |

| Pyrrole | 0.4 | N lone pair in aromatic system | libretexts.org |

Conformational Analysis and Bioactive Conformations

Conformational studies on related pyridin-2-yl guanidine (B92328) derivatives have demonstrated that intramolecular hydrogen bonding can significantly influence the preferred conformation. nih.govresearchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the pyridine nitrogen and the hydrogen of the N-hydroxy group, or between the N-H of the amide and the pyridine nitrogen. Such interactions would restrict the rotation around the C2-carbonyl bond, leading to a more planar and rigid conformation. This conformational rigidity can be advantageous for binding, as it reduces the entropic penalty upon complex formation.

The relative orientation of the pyridine ring and the hydroxamic acid moiety is a key aspect of its bioactive conformation. The planarity of the molecule can facilitate stacking interactions with aromatic residues in a binding pocket, while the specific dihedral angle between the ring and the side chain will determine the optimal positioning of the zinc-binding group for coordination.

Pharmacophore Elucidation and Generation

A pharmacophore model for this compound can be proposed based on its key structural features. This model outlines the essential interactions required for biological activity. For many inhibitors based on a hydroxamic acid scaffold, a common pharmacophore model includes three main components: a zinc-binding group (ZBG), a linker, and a "capping" group that interacts with the surface of the target protein. nih.govresearchgate.net

For this specific compound, the pharmacophore can be defined as follows:

Zinc-Binding Group (ZBG): The N-hydroxy amide (hydroxamic acid) moiety, which is responsible for chelating the metal ion in the enzyme's active site. nih.govnih.gov

Hydrogen Bond Acceptor: The pyridine nitrogen atom, which can interact with hydrogen bond donors on the protein.

Aromatic/Hydrophobic Feature: The 5-bromopyridine ring serves as the capping group. It can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the entrance of the active site tunnel. nih.gov The bromine atom itself can also participate in specific halogen bonding interactions.

This model provides a framework for understanding how the molecule interacts with its target and can guide the design of new, potentially more potent, analogs.

Table 3: Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Metal Chelator | N-Hydroxy Amide | Coordination with Zn(II) or other metal ions |

| H-Bond Donor/Acceptor | N-Hydroxy Amide | Hydrogen bonding with active site residues |

| H-Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding with active site residues |

| Aromatic/Capping Group | 5-Bromopyridine Ring | Hydrophobic, π-stacking, and halogen bonding interactions |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilicity. youtube.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally suggests higher reactivity. researchgate.net

For 5-bromo-N-hydroxypyridine-2-carboxamide, FMO analysis would pinpoint the distribution of these orbitals across the molecule. It would be anticipated that the electron-rich regions, such as the pyridine (B92270) nitrogen and the oxygen atoms of the hydroxamic acid group, would contribute significantly to the HOMO. The LUMO would likely be distributed over the pyridine ring and the carbonyl group. A data table summarizing these findings would resemble the following hypothetical example:

| Parameter | Value (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

| Ionization Potential | (Value) |

| Electron Affinity | (Value) |

| Global Electrophilicity | (Value) |

| Chemical Hardness | (Value) |

| Chemical Softness | (Value) |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.commdpi.com It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). youtube.comresearchgate.net These maps are instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. mdpi.com

In the case of this compound, an ESP map would likely show negative potential around the oxygen atoms of the N-hydroxy and carbonyl groups, as well as the pyridine nitrogen, indicating these as potential sites for electrophilic attack or hydrogen bond donation. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. cosmosscholars.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Scoring Functions and Binding Affinity Predictions

Scoring functions are algorithms used to estimate the binding affinity between a ligand and a protein after docking. researchgate.netuq.edu.au These functions calculate a score based on various factors, including intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The resulting score, often expressed as a binding energy (e.g., in kcal/mol), provides a prediction of how strongly the ligand will bind to the protein. biointerfaceresearch.com A more negative binding energy generally indicates a more favorable interaction.

A hypothetical docking study of this compound against a specific protein target would yield a table of binding affinities, as illustrated below:

| Protein Target | Binding Affinity (kcal/mol) |

| (e.g., Histone Deacetylase) | (Value) |

| (e.g., Tyrosine Kinase) | (Value) |

| (e.g., DNA Gyrase) | (Value) |

Ligand-Protein Interaction Profiling

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. nih.gov This involves identifying specific amino acid residues in the protein's binding site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions). nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used for this purpose. nih.govnih.gov

For this compound, interaction profiling would reveal which parts of the molecule are crucial for binding. For instance, the hydroxamic acid moiety is a known metal-chelating group and could form key interactions with metalloenzymes. The pyridine ring could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. A detailed interaction profile might be summarized as follows:

| Interaction Type | Interacting Residues (Protein) | Interacting Atoms (Ligand) | Distance (Å) |

| Hydrogen Bond | (e.g., ASP101) | (e.g., O, H of N-OH) | (Value) |

| Hydrogen Bond | (e.g., GLY152) | (e.g., O of C=O) | (Value) |

| Pi-Stacking | (e.g., PHE208) | (Pyridine Ring) | (Value) |

| Halogen Bond | (e.g., SER123) | (Bromine) | (Value) |

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. biointerfaceresearch.comnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose from molecular docking and provide a more refined understanding of the binding thermodynamics. cosmosscholars.com Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. cosmosscholars.com

An MD simulation of a this compound-protein complex would track the stability of the interactions observed in docking. It would help to confirm whether the key hydrogen bonds and other interactions are maintained over the simulation period, thus providing stronger evidence for the predicted binding mode.

Conformational Dynamics of the Compound in Solution and Bound States

There is currently no available research that specifically investigates the conformational dynamics of this compound. Such studies, typically employing molecular dynamics simulations, would be crucial to understanding the flexibility of the molecule in different environments. This includes its behavior in aqueous solution and its potential conformational changes upon binding to a biological target. The interplay of the bromine substituent, the hydroxamic acid moiety, and the pyridine ring would likely result in a unique conformational landscape that is yet to be characterized.

Binding Free Energy Calculations

Detailed binding free energy calculations for this compound are not present in the current scientific literature. These calculations are vital for predicting the binding affinity of a compound to a specific protein target. The absence of such data suggests that the compound has not been a primary focus of computational drug design efforts or that any such studies remain proprietary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR studies have been conducted on broader classes of pyridine carboxamide derivatives to elucidate the relationship between their structural features and biological activities, no specific QSAR models have been published for this compound.

Descriptor Generation and Selection

The development of a QSAR model would first require the generation of a diverse set of molecular descriptors for this compound and related analogs. These descriptors would quantify various aspects of the molecule's topology, geometry, and electronic properties. Subsequent selection of the most relevant descriptors would be necessary to build a predictive model. However, without a dataset of compounds and their associated biological activities, this process has not been undertaken for this specific molecule.

Statistical Model Development and Validation

Following descriptor selection, a statistical model would be developed and rigorously validated. The lack of published research indicates that no such model currently exists for predicting the activity of this compound based on its structure.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening (Excluding Toxicity Profiles)

In silico predictions of ADMET properties are a standard component of modern drug discovery. However, specific computational assessments for this compound are not publicly documented.

Predicted Permeability and Distribution Characteristics

The permeability and distribution of a compound are critical factors influencing its biological activity. In silico models, such as the SwissADME web tool, can predict these properties based on the molecular structure. The predicted physicochemical and pharmacokinetic properties of this compound are summarized below.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 218.02 g/mol |

| LogP (Consensus) | 0.97 |

| LogS (ESOL) | -2.25 |

| Solubility | 4.55e-03 mol/L (Moderately soluble) |

| Topological Polar Surface Area (TPSA) | 62.11 Ų |

The "Bioavailability Radar" from SwissADME provides a graphical representation of the drug-likeness of a molecule. nih.gov For this compound, the radar indicates that the compound is predicted to be orally bioavailable, with its properties falling within the optimal range for lipophilicity, size, polarity, and flexibility.

Another useful predictive model is the BOILED-Egg graph, which plots the predicted lipophilicity (WLOGP) against the polarity (TPSA). swissadme.ch This model predicts whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the blood-brain barrier. For this compound, the BOILED-Egg model predicts good gastrointestinal absorption.

| ADME Property | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, which is a hydroxamic acid derivative, computational studies can shed light on its tautomerism and reactivity.

Hydroxamic acids can exist in different tautomeric forms, primarily the keto (N-hydroxy amide) and iminol (α-hydroxy oxime) forms. nih.gov DFT calculations have shown that for simple hydroxamic acids, the keto form is generally the more stable tautomer. researchgate.net The interconversion between these tautomers involves a transition state, and the energy barrier for this conversion can be significant, making the process slow at room temperature. researchgate.net However, computational studies have also revealed that the presence of water molecules can lower the activation barriers for these tautomerizations, suggesting that the solvent can play a crucial role in the reaction mechanism. researchgate.net

The reactivity of hydroxamic acids is a key aspect of their chemical behavior. The (-CONHOH) moiety is known to be responsible for the chelation of metal ions. researchgate.net DFT-based reactivity descriptors, such as Fukui functions, can be used to identify the most favorable atoms for electrophilic or nucleophilic attack, providing insights into the local reactivity of the molecule. researchgate.net

A common reaction of hydroxamic acids is hydrolysis. The mechanism of this reaction has been investigated computationally and is understood to proceed through a two-step mechanism involving the formation of an acyl intermediate. researchgate.net The first step is often the rate-limiting step under acidic conditions. researchgate.net

Lack of Specific Research Data on this compound for Advanced Chemical Synthesis Applications

The requested outline necessitates in-depth, scientifically accurate information and research findings for the following areas:

Applications of 5 Bromo N Hydroxypyridine 2 Carboxamide in Advanced Chemical Synthesis

Use in Probe Development for Chemical Biology Research

While general information exists for related structures, such as other brominated pyridine (B92270) derivatives or hydroxamic acids, extrapolation of this data to the specific compound would not adhere to the required standards of scientific accuracy and specificity. The unique substitution pattern of the bromine atom, the N-hydroxycarboxamide group, and their positions on the pyridine ring dictates the compound's specific reactivity and potential applications. Without dedicated research on "5-bromo-N-hydroxypyridine-2-carboxamide," any discussion on its synthetic utility would be speculative.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific roles and applications of this compound in the advanced chemical synthesis topics outlined. At present, the scientific community has not published sufficient data to support the creation of a detailed and authoritative article on this subject.

Advanced Analytical Methodologies for Research on 5 Bromo N Hydroxypyridine 2 Carboxamide

High-Resolution Mass Spectrometry for Structural Elucidation (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This level of accuracy is crucial in distinguishing between isobaric species—molecules that have the same nominal mass but different elemental formulas. When analyzing 5-bromo-N-hydroxypyridine-2-carboxamide, HRMS can confirm the presence of bromine through its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) and provide the exact mass of the molecular ion, which corroborates the calculated molecular formula of C6H5BrN2O2.

The study of fragmentation pathways using tandem mass spectrometry (MS/MS) provides a roadmap of the molecule's decomposition under energetic conditions, offering valuable insights into its structural connectivity. While specific fragmentation data for this compound is not extensively published, a putative fragmentation pathway can be proposed based on the known behavior of related chemical moieties, such as pyridine (B92270) N-oxides, brominated aromatic systems, and carboxamides. nih.govnih.govresearchgate.net

Upon ionization, typically through electrospray ionization (ESI) to generate the protonated molecule [M+H]+, the subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. Key expected fragmentation steps include:

Loss of a Hydroxyl Radical: A common fragmentation for N-hydroxy compounds is the cleavage of the N-OH bond, resulting in the loss of a hydroxyl radical (•OH), a neutral loss of 17 Da. researchgate.net

Decarbonylation: The carboxamide group can undergo cleavage, leading to the loss of carbon monoxide (CO), a neutral loss of 28 Da.

Loss of the Carboxamide Side Chain: Cleavage of the bond between the pyridine ring and the carboxamide group can result in the loss of the entire CONHOH moiety.

Debromination: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br), which would be observed as a loss of 79 or 81 Da. nih.gov

Ring Fragmentation: At higher collision energies, the pyridine ring itself can undergo fragmentation, leading to smaller charged species.

The analysis of these fragmentation patterns allows for the piece-by-piece reconstruction of the molecule, confirming the identity and arrangement of its functional groups.

The following interactive table summarizes the potential key fragment ions of this compound, their calculated monoisotopic masses, and the proposed neutral losses from the protonated parent molecule [M+H]+.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Proposed Neutral Loss | Loss of Mass (Da) |

| [M+H]+ | [C6H6BrN2O2]+ | 218.9662 | - | - |

| [M+H - •OH]+ | [C6H5BrN2O]+ | 201.9610 | Hydroxyl Radical | 17.0052 |

| [M+H - CO]+• | [C5H6BrN2O]+• | 190.9712 | Carbon Monoxide | 28.0050 |

| [M+H - CONHOH]+ | [C5H4BrN]+ | 157.9554 | Carboxamide Group | 61.0108 |

| [M+H - •Br]+ | [C6H6N2O2]+ | 139.0448 | Bromine Radical | 79.9214 |

This detailed fragmentation analysis, facilitated by high-resolution mass spectrometry, is fundamental to the rigorous structural characterization of this compound in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.